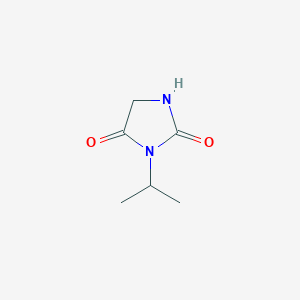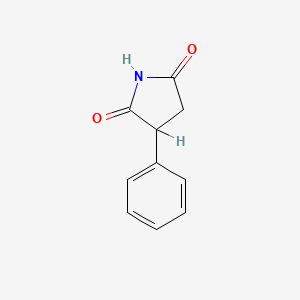
4-(2-Amino-tiazol-4-il)fenol
Descripción general
Descripción
2-(2-Amino-thiazol-4-yl)-phenol: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Aplicaciones Científicas De Investigación
2-(2-Amino-thiazol-4-yl)-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial and antifungal agents.
Medicine: It has potential anticancer properties and is being investigated for its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Mode of Action
It’s worth noting that 2-aminothiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some 2-aminothiazole derivatives have been found to inhibit certain enzymes, leading to altered cellular functions .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with 2-aminothiazole derivatives, it can be inferred that this compound may have a broad range of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
2-(2-Amino-thiazol-4-yl)-phenol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as UDP-N-acetylmuramate/L-alanine ligase . This interaction is significant as it can affect the synthesis of bacterial cell walls, showcasing its potential as an antibacterial agent. Additionally, 2-(2-Amino-thiazol-4-yl)-phenol exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
The effects of 2-(2-Amino-thiazol-4-yl)-phenol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of various cancer cell lines, including breast, leukemia, lung, and colon cancer cells . This inhibition is achieved through the disruption of cell signaling pathways that regulate cell growth and survival. Furthermore, 2-(2-Amino-thiazol-4-yl)-phenol can induce apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, 2-(2-Amino-thiazol-4-yl)-phenol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell signaling pathways, thereby affecting gene expression and cellular responses . Additionally, 2-(2-Amino-thiazol-4-yl)-phenol can interact with DNA, leading to changes in gene expression and the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Amino-thiazol-4-yl)-phenol have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 2-(2-Amino-thiazol-4-yl)-phenol can maintain its biological activity, making it a reliable compound for in vitro and in vivo experiments. Its effects on cellular function may vary over time, with prolonged exposure potentially leading to adaptive cellular responses .
Dosage Effects in Animal Models
The effects of 2-(2-Amino-thiazol-4-yl)-phenol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-(2-Amino-thiazol-4-yl)-phenol is involved in several metabolic pathways. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, affecting the synthesis of bacterial cell walls . Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions underscore the compound’s potential as a therapeutic agent for various diseases.
Transport and Distribution
Within cells and tissues, 2-(2-Amino-thiazol-4-yl)-phenol is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2-(2-Amino-thiazol-4-yl)-phenol is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and modulates gene expression . Additionally, its presence in the cytoplasm allows it to interact with various enzymes and proteins, influencing cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-thiazol-4-yl)-phenol typically involves the reaction of 2-aminothiazole with phenol derivatives. One common method is the condensation reaction between 2-aminothiazole and 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. After the reaction is complete, the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Amino-thiazol-4-yl)-phenol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems. The choice of solvents and reagents is also crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-thiazol-4-yl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the phenol ring can be substituted with various functional groups such as halogens, alkyl, or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the phenol group.
2-(2-Hydroxyphenyl)-thiazole: Similar structure but with a hydroxyl group instead of an amino group.
2-(2-Amino-thiazol-4-yl)-benzaldehyde: Contains an aldehyde group instead of a phenol group.
Uniqueness
2-(2-Amino-thiazol-4-yl)-phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its dual functional groups make it a versatile compound for various applications in medicinal chemistry and industrial processes.
Propiedades
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-7(5-13-9)6-3-1-2-4-8(6)12/h1-5,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWXFHZAXVHMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345630 | |
| Record name | 2-(2-Amino-thiazol-4-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60135-72-0 | |
| Record name | 2-(2-Amino-4-thiazolyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60135-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Amino-thiazol-4-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B1268351.png)


![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)
![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)




